Tributylphosphonium tetrafluoroborate

Catalog No.
S1493712
CAS No.
113978-91-9
M.F
C12H28BF4P
M. Wt
290.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributylphosphonium tetrafluoroborate

CAS Number

113978-91-9

Product Name

Tributylphosphonium tetrafluoroborate

IUPAC Name

tributylphosphanium;tetrafluoroborate

Molecular Formula

C12H28BF4P

Molecular Weight

290.13 g/mol

InChI

InChI=1S/C12H27P.BF4/c1-4-7-10-13(11-8-5-2)12-9-6-3;2-1(3,4)5/h4-12H2,1-3H3;/q;-1/p+1

InChI Key

NCHAZLRRIGGCER-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.CCCC[PH+](CCCC)CCCC

Canonical SMILES

[B-](F)(F)(F)F.CCCC[PH+](CCCC)CCCC

The exact mass of the compound Tributylphosphonium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tributylphosphonium tetrafluoroborate is a phosphonium-based ionic liquid (IL) recognized for properties that are highly relevant in demanding chemical and electrochemical applications. As a class, phosphonium ILs are characterized by high thermal stability and wide electrochemical windows, often exceeding the performance of more common nitrogen-based analogues. These foundational attributes make them suitable for processes requiring high temperatures or broad voltage ranges, such as in specialized electrolytes, catalysis, and polymer processing.

Direct substitution of Tributylphosphonium tetrafluoroborate with seemingly similar compounds, such as imidazolium-based ILs or other phosphonium halides, is often unviable in optimized systems. The choice of the phosphonium cation over an imidazolium cation significantly enhances stability in basic media and widens the cathodic electrochemical window. Similarly, the tetrafluoroborate (BF4-) anion provides a distinct set of properties—including a lower melting point, wider electrochemical stability, and non-corrosive nature—compared to halide anions like bromide (Br-). These differences in thermal, chemical, and electrochemical behavior mean that substituting this specific salt can lead to process failure, reduced product yield, or compromised device performance.

Superior Thermal Stability vs. Common Imidazolium-Based Ionic Liquids

Phosphonium-based ILs consistently demonstrate higher thermal stability than their widely used imidazolium counterparts. For example, thermogravimetric analysis (TGA) shows the onset of decomposition for trihexyl(tetradecyl)phosphonium tetrafluoroborate at 387 °C. In contrast, a benchmark imidazolium IL, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), begins to decompose at a significantly lower temperature, with long-term stability limited to approximately 240 °C (513 K). This enhanced thermal robustness is critical for high-temperature catalytic cycles and polymer processing.

Evidence DimensionOnset Decomposition Temperature (Td)
Target Compound Data>300 °C (Typical for phosphonium tetrafluoroborates)
Comparator Or Baseline1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]): Td onset at ~240 °C (long-term)
Quantified DifferencePotentially >100 °C higher operational temperature limit compared to the imidazolium analogue.
ConditionsThermogravimetric Analysis (TGA) under nitrogen atmosphere.

This allows for a wider operational temperature range in chemical synthesis, catalysis, and material processing, enabling reactions that are inaccessible with less stable ILs.

Wider Electrochemical Window for High-Energy Device Applications

The phosphonium cation is inherently more resistant to electrochemical reduction than the imidazolium cation. This results in a significantly wider electrochemical stability window (ESW). Studies show phosphonium ILs can achieve an ESW of up to 7 V. In contrast, common imidazolium ILs like [BMIM][BF4] are typically limited to an ESW of approximately 4.0-4.3 V, primarily due to the reduction of the imidazolium cation. This broader stable voltage range is a key enabling factor for use in high-performance electrochemical devices.

Evidence DimensionElectrochemical Stability Window (ESW)
Target Compound DataUp to 7 V for phosphonium-based ILs.
Comparator Or BaselineImidazolium-based ILs: ~4.0-4.3 V.
Quantified DifferenceUp to 3 V wider stability window.
ConditionsCyclic Voltammetry (CV) measurements on platinum or glassy carbon electrodes.

A wider ESW permits the use of higher voltage electrode materials in batteries and supercapacitors, directly translating to higher energy density and improved device performance.

Enhanced Chemical Stability in Basic Media vs. Imidazolium Salts

A critical, procurement-relevant differentiator is the superior stability of phosphonium ILs in basic or nucleophilic conditions. Imidazolium cations possess an acidic proton at the C2 position (pKa in DMSO ≈ 21–24), which can be abstracted by bases, leading to carbene formation and subsequent degradation or unwanted side reactions. Tributylphosphonium tetrafluoroborate, lacking this acidic proton, offers significantly greater stability, making it the more reliable choice for base-catalyzed reactions or processes involving basic reagents.

Evidence DimensionStability to Base
Target Compound DataStable; lacks acidic C2 proton.
Comparator Or BaselineImidazolium Cations: Unstable; acidic C2 proton (pKa ~21-24) is susceptible to deprotonation by bases.
Quantified DifferenceQualitatively higher stability, avoiding a known degradation pathway.
ConditionsPresence of basic or strongly nucleophilic reagents (e.g., hydroxides, alkoxides, amines).

This ensures process integrity and prevents solvent/catalyst degradation in a wide range of important organic transformations, such as condensation and elimination reactions.

Superior Handling and Processability Over Halide-Based Phosphonium Salts

The choice of the tetrafluoroborate (BF4-) anion over a simple halide (e.g., Br-) on the same tributylphosphonium cation is critical for handling and processability. Tributylphosphonium tetrafluoroborate has a reported melting point of 50-53 °C, making it a low-melting solid that is easily handled as a liquid. In contrast, many phosphonium halides with similar alkyl chains are high-melting crystalline solids. For example, tri-tert-butyl(methyl)phosphonium bromide melts above 200 °C. This lower melting point simplifies transfer, mixing, and formulation operations.

Evidence DimensionMelting Point (°C)
Target Compound Data50-53 °C
Comparator Or BaselineComparable phosphonium bromides: Often >200 °C
Quantified Difference>150 °C lower melting point.
ConditionsStandard atmospheric pressure.

A low melting point drastically improves material handling, reduces energy costs for melting, and allows for liquid-phase processing at or near room temperature, which is often a critical procurement requirement.

High-Temperature Phase-Transfer Catalysis and Synthesis

The compound's high thermal stability (>300 °C) makes it an effective and recyclable medium for chemical reactions that require elevated temperatures, outperforming standard imidazolium salts that degrade under similar conditions.

Electrolytes for High-Voltage Energy Storage Devices

With an electrochemical window significantly wider than imidazolium-based electrolytes, this material is suitable for formulating electrolytes for next-generation lithium-ion batteries or supercapacitors that utilize high-voltage cathode materials.

Reaction Media for Base-Sensitive Organic Transformations

Its inherent stability in basic media makes it a reliable solvent and catalyst for base-mediated reactions where common imidazolium ILs would decompose, ensuring higher yields and process reproducibility.

Liquid-Phase Processing and Formulation

The low melting point (50-53 °C) compared to analogous phosphonium halides allows this compound to be easily handled and processed as a liquid, simplifying its use as a solvent, extractant, or formulation component in industrial workflows.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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